molecular formula C6H12N2 B1590389 3,8-Diazabicyclo[3.2.1]octane CAS No. 280-06-8

3,8-Diazabicyclo[3.2.1]octane

Cat. No.: B1590389
CAS No.: 280-06-8
M. Wt: 112.17 g/mol
InChI Key: LKDJYZBKCVSODK-UHFFFAOYSA-N
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Description

3,8-Diazabicyclo[3.2.1]octane is a bicyclic organic compound that features two nitrogen atoms within its structure. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. It is often used as a building block in the synthesis of more complex molecules and has applications in various fields including medicinal chemistry and materials science.

Mechanism of Action

3,8-Diazabicyclo[3.2.1]octane: (often abbreviated as DABCO) primarily targets biological systems where it acts as a versatile organic base. Its role is to facilitate various chemical reactions by participating in proton transfer processes. DABCO’s nitrogen atoms are essential for its basicity, allowing it to interact with acidic protons in different contexts.

Action Environment

Environmental factors impact DABCO’s efficacy and stability:

    DABCO’s reactivity varies with temperature. Different solvents affect its solubility and reactivity. Exposure to air and light may lead to oxidation or degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,8-Diazabicyclo[3.2.1]octane can be synthesized through the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate, as well as with methyl crotonate, affords this compound in yields ranging from 51% to 73% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes involving cycloaddition reactions are scalable and can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3,8-Diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition Reactions: Common reagents include acrylate and acrylic acid derivatives.

    Substitution Reactions: Reagents such as alkyl halides can be used for nucleophilic substitution at the nitrogen atoms.

Major Products

Scientific Research Applications

3,8-Diazabicyclo[3.2.1]octane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,5-Diazabicyclo[2.2.2]octane: Another bicyclic compound with two nitrogen atoms, but with a different ring structure.

    8-Azabicyclo[3.2.1]octane: A similar compound with a single nitrogen atom in the bicyclic structure.

Uniqueness

3,8-Diazabicyclo[3.2.1]octane is unique due to its specific ring structure and the presence of two nitrogen atoms, which confer distinct reactivity and properties compared to other bicyclic compounds. Its ability to participate in cycloaddition reactions and form stable derivatives makes it particularly valuable in synthetic chemistry.

Properties

IUPAC Name

3,8-diazabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-6-4-7-3-5(1)8-6/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDJYZBKCVSODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497950
Record name 3,8-Diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280-06-8
Record name 3,8-Diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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